molecular formula C17H17N7O8S B3832635 3-Butyl-1-{4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea

3-Butyl-1-{4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea

Cat. No.: B3832635
M. Wt: 479.4 g/mol
InChI Key: PQEHMRPJOSVODG-UHFFFAOYSA-N
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Description

3-Butyl-1-{4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole core, which is often associated with high reactivity and diverse chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-{4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea typically involves multiple steps, starting from readily available precursors. The key steps include:

    Amination: The conversion of nitro groups to amino groups through reduction, often using reagents like tin(II) chloride or hydrogenation catalysts.

    Sulfonylation: The attachment of a sulfonyl group to the benzene ring, typically using sulfonyl chlorides in the presence of a base.

    Urea Formation: The final step involves the reaction of the sulfonylated intermediate with butyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amination steps, and the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-{4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to nitroso or other higher oxidation states.

    Reduction: The nitro groups can be reduced to amino groups under mild conditions.

    Substitution: The benzoxadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoxadiazole derivatives.

Scientific Research Applications

3-Butyl-1-{4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole core.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Butyl-1-{4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems. The benzoxadiazole core can also interact with various enzymes and proteins, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-1-{4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea stands out due to its unique combination of a benzoxadiazole core with nitro and sulfonyl groups, providing a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

1-butyl-3-[4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl]sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O8S/c1-2-3-8-18-17(25)22-33(30,31)11-6-4-10(5-7-11)19-14-12(23(26)27)9-13(24(28)29)15-16(14)21-32-20-15/h4-7,9,19H,2-3,8H2,1H3,(H2,18,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEHMRPJOSVODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Butyl-1-{4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea
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3-Butyl-1-{4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea
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3-Butyl-1-{4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea
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3-Butyl-1-{4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea
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3-Butyl-1-{4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea
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3-Butyl-1-{4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea

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